molecular formula C7H7N5O B579083 7-Methyl-5-oxidopteridin-5-ium-4-amine CAS No. 1010-55-5

7-Methyl-5-oxidopteridin-5-ium-4-amine

Cat. No.: B579083
CAS No.: 1010-55-5
M. Wt: 177.167
InChI Key: NLRZUEWXTBSGPB-UHFFFAOYSA-N
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Description

7-Methyl-5-oxidopteridin-5-ium-4-amine is a heterocyclic compound belonging to the pteridine family Pteridines are known for their fused pyrimidine and pyrazine rings, and they play significant roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-oxidopteridin-5-ium-4-amine typically involves the reaction of 7-chloropterin with propargyl alcohol in the presence of sodium hydride . This method ensures the formation of the desired pteridine derivative with high purity, which is validated through techniques such as NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The scalability of this synthesis method makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-oxidopteridin-5-ium-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound

Scientific Research Applications

7-Methyl-5-oxidopteridin-5-ium-4-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in biological processes and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to pteridine metabolism.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-5-oxidopteridin-5-ium-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in pteridine metabolism, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately influencing various physiological functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methyl-5-oxidopteridin-5-ium-4-amine include other pteridine derivatives such as:

  • Xanthopterin
  • Leucopterin
  • Isoxanthopterin

Uniqueness

What sets this compound apart from these similar compounds is its unique structural configuration and specific functional groups. These features confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

1010-55-5

Molecular Formula

C7H7N5O

Molecular Weight

177.167

IUPAC Name

7-methyl-5-oxidopteridin-5-ium-4-amine

InChI

InChI=1S/C7H7N5O/c1-4-2-12(13)5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H2,8,9,10,11)

InChI Key

NLRZUEWXTBSGPB-UHFFFAOYSA-N

SMILES

CC1=C[N+](=C2C(=NC=NC2=N1)N)[O-]

Origin of Product

United States

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